molecular formula C7H15NO2 B13334650 4-Amino-2-ethyl-2-methylbutanoic acid

4-Amino-2-ethyl-2-methylbutanoic acid

Cat. No.: B13334650
M. Wt: 145.20 g/mol
InChI Key: ZPGJPTMNSVNOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-ethyl-2-methylbutanoic acid: is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, featuring an amino group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethyl-2-methylbutanoic acid can be achieved through several methodsThis can be done using reagents like sodium azide (NaN3) and subsequent reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, including the use of Grignard reagents and catalytic hydrogenation. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethyl-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes and modulating biochemical pathways . Additionally, the branched alkyl chain may affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-ethyl-2-methylbutanoic acid is unique due to its specific branched structure, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-2-ethyl-2-methylbutanoic acid (AEMBA) is a compound of interest in various fields, including pharmaceuticals and biochemistry, due to its potential biological activities. This article reviews the biological activity of AEMBA, focusing on its antimicrobial properties, effects on cellular metabolism, and potential therapeutic applications.

This compound is an amino acid derivative with the molecular formula C5H11NO2C_5H_{11}NO_2. It is structurally related to other amino acids, particularly valine and leucine, which are known for their roles in protein synthesis and metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of AEMBA and its derivatives. For instance, a study highlighted that certain valine-derived compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Specifically, compounds similar to AEMBA showed inhibition zones ranging from 8 mm to 15 mm against these strains .

Table 1: Antimicrobial Activity of Valine-Derived Compounds

CompoundTarget BacteriaInhibition Zone (mm)
AEMBAStaphylococcus aureus9
AEMBAEnterococcus faecium15
AEMBABacillus subtilis8

This data suggests that AEMBA has moderate antibacterial properties, particularly against Gram-positive bacteria, which may be leveraged in developing new antimicrobial agents.

Antibiofilm Activity

In addition to its antibacterial properties, AEMBA also demonstrates antibiofilm activity. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The Minimum Biofilm Eradication Concentration (MBEC) for AEMBA against Staphylococcus aureus was found to be 125 µg/mL, indicating its potential as an antibiofilm agent .

Cellular Metabolism Effects

AEMBA's influence on cellular metabolism has been explored in various contexts. It has been shown to affect amino acid uptake and fermentation processes in yeast models. For example, when Yarrowia lipolytica was exposed to media containing AEMBA, there was a notable increase in the consumption of certain amino acids and production of volatile compounds during fermentation . This suggests that AEMBA may play a role in metabolic regulation within microbial systems.

Case Studies and Research Findings

Several case studies have investigated the effects of AEMBA in vitro and in vivo. One notable study involved the assessment of its toxicity and efficacy in a model organism. The results indicated that while some derivatives exhibited high toxicity, AEMBA itself showed lower toxicity levels compared to other tested compounds . This finding supports the potential use of AEMBA as a safer alternative in therapeutic applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-amino-2-ethyl-2-methylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-7(2,4-5-8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)

InChI Key

ZPGJPTMNSVNOAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCN)C(=O)O

Origin of Product

United States

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